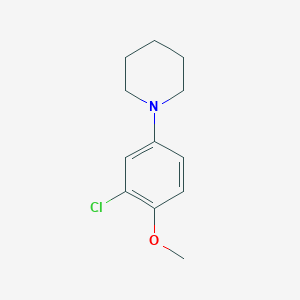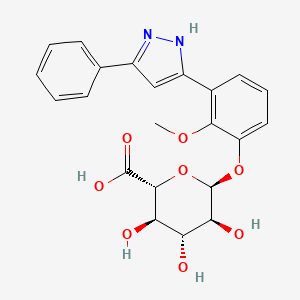
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique pyrazolyl-phenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-phenoxy intermediate, which is then coupled with a protected sugar derivative. The final steps involve deprotection and purification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl-phenoxy moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for investigating carbohydrate-related processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazolyl-phenoxy moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the pyrazolyl group, making it less complex.
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(3-phenyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the methoxy group, affecting its reactivity.
Uniqueness
The uniqueness of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid lies in its combination of hydroxyl groups, a methoxy group, and a pyrazolyl-phenoxy moiety. This combination provides a unique set of chemical properties and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C22H22N2O8 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O8/c1-30-19-12(14-10-13(23-24-14)11-6-3-2-4-7-11)8-5-9-15(19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h2-10,16-18,20,22,25-27H,1H3,(H,23,24)(H,28,29)/t16-,17-,18+,20-,22-/m1/s1 |
InChI-Schlüssel |
GGBUMSXSGHDTMP-FHZCGSGISA-N |
Isomerische SMILES |
COC1=C(C=CC=C1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
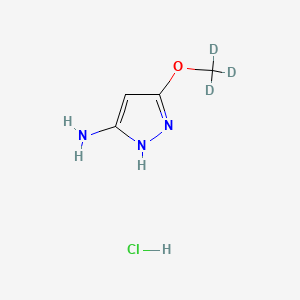
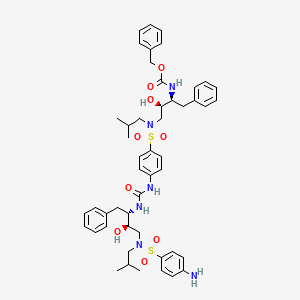
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
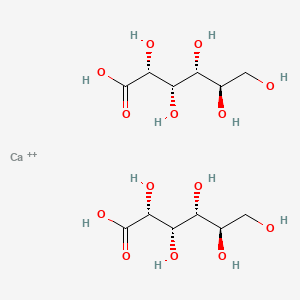

![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)

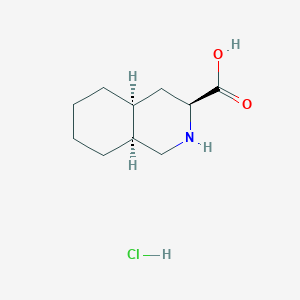
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
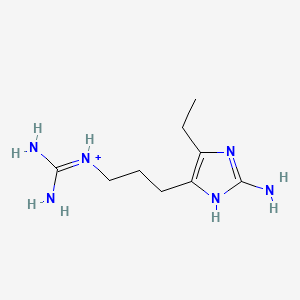
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
